molecular formula C26H27ClN2O B1675024 Lofepramine CAS No. 23047-25-8

Lofepramine

Cat. No.: B1675024
CAS No.: 23047-25-8
M. Wt: 419.0 g/mol
InChI Key: SAPNXPWPAUFAJU-UHFFFAOYSA-N
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Description

Lofepramine is a tricyclic antidepressant primarily used to treat depression. It is known for its relatively safer profile compared to other tricyclic antidepressants, making it a third-generation compound in this class. This compound works by increasing the concentrations of neurotransmitters such as norepinephrine and serotonin in the synapse by inhibiting their reuptake .

Mechanism of Action

Target of Action

Lofepramine, a tricyclic antidepressant (TCA), primarily targets the neurotransmitters norepinephrine and serotonin . These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depression .

Mode of Action

This compound works by inhibiting the reuptake of norepinephrine and serotonin in the synapse . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effect on the receptors . This compound is also a weak-intermediate level antagonist of the muscarinic acetylcholine receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the reuptake of norepinephrine and serotonin. By blocking their reuptake, this compound increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing their effect . This leads to an improvement in mood and relief from depressive symptoms .

Pharmacokinetics

This compound has a bioavailability of 7% and is 99% protein-bound . It is metabolized in the liver via the cytochrome P450 system, including CYP2D6 . The major metabolite of this compound is desipramine . The elimination half-life of this compound is up to 5 hours, while its active metabolites have a half-life of 12-24 hours . This compound and its metabolites are primarily excreted in urine and feces .

Result of Action

The increased concentration of norepinephrine and serotonin in the synaptic cleft due to the action of this compound results in enhanced neurotransmission . This leads to improved mood and alleviation of depressive symptoms . This compound is an efficacious antidepressant, with about 64% of patients responding to it .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, individuals with impaired kidney or liver function, heart disease, or narrow-angle glaucoma should use this compound with caution .

Biochemical Analysis

Biochemical Properties

Lofepramine facilitates noradrenergic neurotransmission through potent inhibition of neuronal uptake of noradrenaline (norepinephrine) . It may also potentiate serotoninergic neurotransmission by inhibition of the neuronal uptake of serotonin and the enzyme tryptophan pyrrolase . Neurotransmitter receptor binding studies have shown that neither this compound nor its active metabolite desipramine antagonise α1-, α2- or β1-adrenoceptors, although this compound did show some affinity for dopamine D1 and D2 receptors .

Cellular Effects

This compound’s primary effect on cells is the increase in concentrations of the neurotransmitters norepinephrine and serotonin in the synapse, by inhibiting their reuptake . This can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of neuronal uptake of norepinephrine and possibly serotonin, which increases their concentrations in the synapse . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

This compound does not exhibit significant sedative effects in animal models and administration of single oral doses of this compound 70, 105 and 140mg had no adverse effects on reaction times in healthy subjects

Metabolic Pathways

This compound is extensively metabolised to desipramine, a process that occurs via a hepatic microsomal cytochrome P450-dependent enzyme system . This suggests that this compound is involved in the cytochrome P450 metabolic pathway .

Transport and Distribution

It is known that this compound is extensively metabolised in the liver, suggesting that it may be distributed via the bloodstream to the liver where it is metabolised .

Subcellular Localization

Given that it is a small molecule drug that acts on neurotransmitter reuptake in the synapse, it is likely that it is localized in the synaptic cleft in neurons

Preparation Methods

Synthetic Routes and Reaction Conditions: Lofepramine is synthesized through a multi-step processThe final step involves the alkylation of the intermediate with a suitable amine .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Lofepramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product formed from the oxidation of this compound is desipramine, which retains significant antidepressant activity .

Scientific Research Applications

Lofepramine has several scientific research applications:

Comparison with Similar Compounds

  • Imipramine
  • Amitriptyline
  • Clomipramine
  • Maprotiline
  • Mianserin

Comparison: Lofepramine is unique among tricyclic antidepressants due to its relatively safer profile in overdose situations and milder side effects. Unlike imipramine and amitriptyline, this compound has a lower affinity for muscarinic receptors, resulting in fewer anticholinergic side effects. Additionally, this compound is extensively metabolized to desipramine, which contributes significantly to its antidepressant activity .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPNXPWPAUFAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26786-32-3 (hydrochloride)
Record name Lofepramine [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2023220
Record name Lofepramine
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Molecular Weight

419.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 1.4X10-2 mg/L @ 25 °C /Estimated/
Record name LOFEPRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.5X10-9 mm Hg @ 25 °C /Estimated/
Record name LOFEPRAMINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Lofepramine is a tricyclic antidepressant that is structurally similar to imipramine and is extensively metabolised to desipramine. In the absence of other major pharmacological effects it appears that its antidepressant activity stems from the facilitation of noradrenergic neurotransmission by uptake inhibition, and possibly by the additional facilitation of serotoninergic neurotransmission.
Record name LOFEPRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from methanol or acetone

CAS No.

23047-25-8
Record name Lofepramine
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Record name Lofepramine [INN:BAN]
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Record name Lofepramine
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Record name Lofepramine
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Record name LOFEPRAMINE
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Record name LOFEPRAMINE
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Melting Point

104-406 °C
Record name LOFEPRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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